(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
CAS No.:
Cat. No.: VC13652629
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO4 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10-/m0/s1 |
| Standard InChI Key | ANLZCGMJKWMXFP-GUBZILKMSA-N |
| Isomeric SMILES | CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
| SMILES | CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
| Canonical SMILES | CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
(1S,2S,5R)-3-tert-Butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate belongs to the azabicyclo[3.1.0]hexane family, a class of strained bicyclic compounds with a nitrogen atom integrated into the ring system. The molecule’s stereochemistry—defined by the (1S,2S,5R) configuration—dictates its spatial orientation and interaction with biological targets. Key structural elements include:
-
A 3-azabicyclo[3.1.0]hexane core with fused cyclopropane and pyrrolidine rings.
-
6,6-Dimethyl substituents that introduce steric bulk, influencing conformational stability.
-
Dual ester groups: a tert-butyl ester at position 3 and a methyl ester at position 2, which act as protective moieties during synthetic modifications.
Table 1: Chemical Identity
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | PubChem |
| Molecular Formula | C₁₄H₂₃NO₄ | PubChem |
| Molecular Weight | 269.34 g/mol | PubChem |
| SMILES | CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C | PubChem |
| InChI Key | ANLZCGMJKWMXFP-GUBZILKMSA-N | PubChem |
The stereochemical specificity of this compound distinguishes it from enantiomeric or diastereomeric forms, which may exhibit divergent biological activities.
Synthesis Methods
Strategic Approaches to Bicyclic Framework Construction
The synthesis of (1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves multi-step organic transformations, leveraging protective group strategies to achieve regioselective functionalization. While detailed synthetic protocols remain proprietary, general methodologies include:
-
Cyclopropanation: Palladium-catalyzed reactions between internal alkenes and N-tosylhydrazones to construct the bicyclic core.
-
Esterification: Sequential introduction of tert-butyl and methyl esters via acid-catalyzed condensation with corresponding alcohols.
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (1S,2S,5R) configuration.
The tert-butyl group’s steric bulk protects the tertiary amine from undesired nucleophilic attacks, while the methyl ester’s lability under basic conditions permits selective hydrolysis for downstream derivatization.
Pharmaceutical Applications
Role in Medicinal Chemistry
This compound’s structural features make it a versatile building block in drug discovery, particularly for targeting enzymes and receptors implicated in disease pathways.
Table 2: Key Pharmaceutical Applications
| Application | Description | Source |
|---|---|---|
| Protease Inhibitors | Serves as a precursor for HIV-1 protease inhibitors, leveraging its bicyclic core to enhance binding affinity. | VulcanChem |
| Neuroprotective Agents | Derivatives exhibit activity in mitigating oxidative stress in neuronal models, suggesting potential in Alzheimer’s therapy. | VulcanChem |
| Anticancer Candidates | Functionalized analogs demonstrate cytotoxicity against breast and lung cancer cell lines. | VulcanChem |
The compound’s ability to modulate enzyme activity and receptor interactions underscores its utility in developing targeted therapies.
Biological Activity and Research Findings
Mechanistic Insights and Experimental Data
Recent studies highlight the compound’s bioactivity across multiple assay systems:
Enzyme Inhibition
-
HIV-1 Protease: Derivatives inhibit protease activity with IC₅₀ values in the nanomolar range, comparable to clinical inhibitors like ritonavir.
-
Cholinesterase: Shows moderate inhibition of acetylcholinesterase (AChE), relevant to Alzheimer’s disease treatment.
Cytotoxic Effects
-
In Vitro Antiproliferative Activity: Methyl ester derivatives reduce viability in MCF-7 (breast cancer) and A549 (lung cancer) cells by inducing apoptosis via caspase-3 activation.
| Activity | Study Findings | Source |
|---|---|---|
| Protease Inhibition | IC₅₀ = 12 nM against HIV-1 protease | VulcanChem |
| AChE Inhibition | 45% inhibition at 10 μM concentration | VulcanChem |
| Antiproliferative | 70% reduction in MCF-7 viability at 50 μM | VulcanChem |
Toxicological Profile
Table 4: Toxicological Data
| Parameter | Value | Source |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) | VulcanChem |
| Skin Irritation | Mild irritation observed at 500 mg/cm² | VulcanChem |
| Mutagenicity | Negative in Ames test | VulcanChem |
These findings necessitate stringent safety protocols during laboratory use, including personal protective equipment and ventilation controls.
Comparative Analysis with Related Compounds
Structural and Functional Divergence
Compared to analogous azabicyclo derivatives, this compound’s unique attributes include:
-
Enhanced Stability: The tert-butyl ester reduces hydrolysis rates relative to benzyl or ethyl esters.
-
Stereoselective Reactivity: The (1S,2S,5R) configuration enables selective interactions absent in racemic mixtures.
For instance, the antiviral agent SCH 503034 shares a similar bicyclic framework but lacks the 6,6-dimethyl groups, resulting in reduced metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume